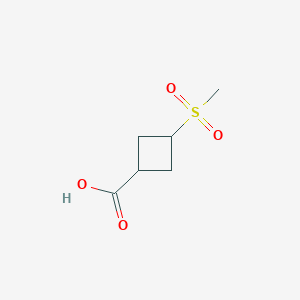
(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is (1r,3r)-3-(methylsulfonyl)cyclobutane-1-carboxylic acid . The Inchi Code for the compound is 1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5- .Physical And Chemical Properties Analysis
The molecular formula of “(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid” is C6H10O4S. It has a molecular weight of 178.2.Scientific Research Applications
Chemical Synthesis Applications
Synthesis of Benzothiazoles and Benzoxazoles
Methanesulfonic acid, a related compound, is utilized in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, offering simplicity, ease of handling, and good yields (Sharghi & Asemani, 2009). Similarly, it acts as an efficient catalyst for synthesizing 2-substituted benzoxazoles directly from carboxylic acids, demonstrating wide applicability and compatibility with various substituents (Kumar, Rudrawar, & Chakraborti, 2008).
Direct Dehydrogenative Alkylation
A manganese dioxide-methanesulfonic acid oxidation system promotes direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation, highlighting the method's efficiency and environmental friendliness (Liu et al., 2013).
Environmental and Analytical Chemistry
Methanesulfonic Acid in Environmental Cycling
Methanesulfonic acid plays a crucial role in the biogeochemical cycling of sulfur, formed from the oxidation of atmospheric dimethyl sulfide and used by various aerobic bacteria as a sulfur source. Its stability and role in environmental acidification are significant for understanding sulfur cycling (Kelly & Murrell, 1999).
Analytical Determination in Snow and Ice
The determination of light carboxylic acids, including methanesulfonic acid, in snow and ice from mountain glaciers is essential for studying acidic precipitation and its effects on the environment. An ion chromatography method developed for this purpose highlights the importance of these compounds in understanding biogeochemical cycles (Lee, Qin, Zhou, & Jiang, 2002).
Green Chemistry Applications
"Greener" Friedel-Crafts Acylations
Methanesulfonic anhydride is used to promote the Friedel-Crafts acylation reaction, offering a method that produces minimal waste and avoids metallic or halogenated components, underscoring the move towards more sustainable chemical synthesis processes (Wilkinson, 2011).
Esterification Catalyzed by Fluoride Ions
Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate catalyze the esterification of carboxylic acids with alkyl halides, demonstrating a mild, green, and wide-applicable method for acid protection via ester formation (Brinchi, Germani, & Savelli, 2003).
Safety and Hazards
properties
IUPAC Name |
3-methylsulfonylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERVKOZBRHYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2602126.png)
![6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2602131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2602132.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2602136.png)
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/no-structure.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2602140.png)

![2-[1-(3-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2602143.png)
![N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2602144.png)

![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)